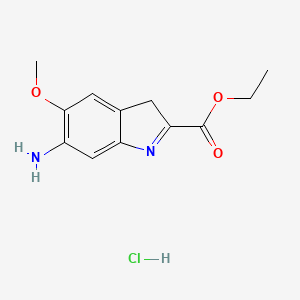

Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride

Description

Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride is a substituted indole derivative characterized by a methoxy group at position 5, an amino group at position 6, and an ethyl carboxylate ester at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and CNS-targeting properties .

Properties

Molecular Formula |

C12H15ClN2O3 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h5-6H,3-4,13H2,1-2H3;1H |

InChI Key |

XPEQBKDJWRJPJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=CC(=C(C=C2C1)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride involves several steps:

Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.

Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the 6-amino group.

Methoxylation: Using methanol and a base catalyst, the 5-methoxy group is introduced.

Esterification: The final step involves reacting the intermediate with ethyl acetate to introduce the 2-carboxylate group.

Chemical Reactions Analysis

Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitrating agents can be used.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it may inhibit specific enzymes or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent type and position, significantly altering physicochemical properties:

*Estimated based on substituent contributions. Hydrochloride salt improves solubility compared to neutral analogs .

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and bromo (Br) substituents increase lipophilicity (higher LogP) and reduce water solubility, whereas amino (NH₂) and methoxy (OMe) groups enhance polarity .

- Salt Formation: The hydrochloride salt of the target compound increases aqueous solubility, critical for drug formulation, compared to non-salt analogs like ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate .

Biological Activity

Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride is a synthetic derivative of indole, a structure known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential immunomodulatory effects and interactions with various cellular pathways. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C12H14ClN3O3 and a molecular weight of approximately 270.71 g/mol. The compound features an ethyl ester group, an amino group, and a methoxy group attached to the indole ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its structural similarity to other indole derivatives that are known for their pharmacological properties. Research indicates that this compound may modulate immune responses by interacting with T helper cells and influencing cytokine production, which is critical in the regulation of inflammation and immune responses .

Cytokine Modulation

The ability of this compound to influence cytokine production suggests potential therapeutic applications in immunology and oncology. Specifically, it may enhance or suppress the activity of cytokines such as IL-4, which plays a significant role in immune regulation .

In vitro Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in specific cancer cell lines. For instance, compounds with similar structures have shown the ability to disrupt microtubule polymerization, leading to increased cytotoxicity against tumor cells .

Case Studies

- Cytotoxicity in GBM Cells : A study demonstrated that certain indole derivatives could induce methuosis (a form of cell death characterized by cytoplasmic vacuolization) in glioblastoma (GBM) cells. This suggests that this compound may possess similar properties, warranting further investigation into its anticancer potential .

- Immunomodulatory Effects : Research has indicated that this compound can modulate immune responses by influencing the production of key cytokines involved in inflammatory processes. This could have implications for treating autoimmune diseases or enhancing immune responses against tumors .

Therapeutic Implications

Given its structural characteristics and biological activities, this compound holds promise as a candidate for drug development targeting various diseases, including cancer and autoimmune disorders. Its ability to modulate immune responses positions it as a potential therapeutic agent in immunotherapy.

Q & A

Q. What are the key synthetic routes for preparing Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Indole core formation : Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions .

- Functionalization : Methoxy and amino groups are introduced via nucleophilic substitution or reductive amination. For example, describes a CuI-catalyzed coupling reaction in PEG-400/DMF for similar indole derivatives .

- Esterification : Ethanol is used to esterify the carboxylic acid group, followed by hydrochloric acid treatment to isolate the hydrochloride salt .

- Purification : Recrystallization from hot water or column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity. For example, highlights 19F NMR for halogenated analogs .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS verifies molecular weight .

- X-Ray Crystallography : Software like SHELXL refines crystal structures, while ORTEP-3 visualizes molecular geometry and puckering effects .

- TLC Monitoring : Used during synthesis to track reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to confirm functional groups. For example, discusses analyzing puckering coordinates to resolve structural ambiguities in cyclic systems .

- Impurity Analysis : Use HPLC (≥95% purity thresholds) to identify byproducts .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize molecular conformations .

Q. What strategies improve reaction yields in coupling steps involving sensitive functional groups?

- Catalyst Optimization : CuI in PEG-400/DMF enhances efficiency for azide-alkyne cycloadditions () .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions .

- Temperature Control : Reflux conditions (e.g., 12 hours in ) ensure complete reaction without decomposition .

- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) to prevent side reactions .

Q. How can the molecular conformation and biological activity of this compound be studied?

Q. What methodologies address solubility challenges in biological testing?

Q. How are thermal stability and decomposition profiles analyzed?

- Thermogravimetric Analysis (TGA) : Measures weight loss under controlled heating to identify decomposition points .

- Differential Scanning Calorimetry (DSC) : Detects phase transitions and melting points .

- Kinetic Studies : Arrhenius plots determine activation energy for degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.